![molecular formula C48H74ClNO38 B3301309 2-Chloro-4-nitrophenyl maltoheptaoside CAS No. 90826-64-5](/img/structure/B3301309.png)
2-Chloro-4-nitrophenyl maltoheptaoside
Overview
Description
2-Chloro-4-nitrophenyl maltoheptaoside is a synthetic compound widely used in biochemical research. It is primarily known for its role as a substrate in enzymatic assays, particularly for the determination of α-amylase activity . The compound’s structure consists of a maltoheptaose backbone linked to a 2-chloro-4-nitrophenyl group, making it a valuable tool in various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-nitrophenyl maltoheptaoside typically involves the glycosylation of maltoheptaose with 2-chloro-4-nitrophenyl glycoside. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include glycosyl donors, catalysts, and protecting groups to facilitate the reaction and protect functional groups from unwanted reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-nitrophenyl maltoheptaoside undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out using α-amylase in buffered solutions at optimal pH and temperature.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium azide or thiols under basic conditions.
Major Products Formed
Scientific Research Applications
Clinical Biochemistry
Alpha-Amylase Assays
CNP-M7 is predominantly used for the measurement of alpha-amylase, an enzyme that catalyzes the hydrolysis of starch into sugars. Traditional substrates often suffer from limitations such as lower sensitivity and interference from endogenous glucose. CNP-M7 addresses these issues effectively:
- Increased Sensitivity : The molar absorptivity of the product formed from CNP-M7 is approximately 1.8 times higher than that of other substrates, allowing for more accurate measurements at lower enzyme concentrations .
- Direct Measurement : CNP-M7 enables direct measurement of alpha-amylase activity without auxiliary enzymes, simplifying the assay process and reducing potential sources of error .
Comparison of Assay Methods
Substrate | Sensitivity | Stability (Days) | Background Absorbance | CV (%) |
---|---|---|---|---|
CNP-M7 | High | 21 | Low | <2 |
4,6-Ethylidene-G7 | Moderate | 2 | Moderate | <3 |
4-Nitrophenyl-α-D-maltoheptaoside | Low | 5 | High | >5 |
The table above summarizes the performance characteristics of different substrates used for alpha-amylase assays, highlighting the advantages of CNP-M7.
Research Applications
Enzymatic Activity Studies
CNP-M7 has been employed in various research contexts to study enzymatic activities beyond alpha-amylase, including:
- Glycosidase Activity : The compound can be used to evaluate the activity of different glycosidases, providing insights into carbohydrate metabolism and enzyme kinetics .
- Cell Wall Porosity Studies : Recent studies have utilized nitrophenyl-substituted carbohydrates, including CNP-M7, to investigate cell wall porosity in plant tissues using confocal fluorescence microscopy. This approach measures changes in fluorescence intensity as a function of substrate infiltration into cell walls, contributing to our understanding of plant biology .
Methodological Innovations
CNP-M7 has led to methodological advancements in enzyme assays:
- Optimization Techniques : The adaptation of multi- and univariate optimization techniques has been applied to improve assay conditions for CNP-M7, enhancing reproducibility and precision in results .
- Chemoenzymatic Synthesis : Innovative synthesis methods for CNP-M7 have been developed, allowing for efficient production and application in various biochemical assays .
Case Study 1: Clinical Evaluation of Amylase Activity
A clinical study evaluated the effectiveness of CNP-M7 in measuring serum amylase levels compared to traditional methods. Results indicated that CNP-M7 provided more consistent readings with lower variability across different patient samples, demonstrating its reliability as a diagnostic tool .
Case Study 2: Plant Cell Wall Research
In a study focused on plant cell walls, researchers used CNP-M7 to analyze the porosity and structural integrity of various plant tissues. The findings revealed significant differences in porosity among species, contributing valuable data to the field of plant physiology .
Mechanism of Action
The primary mechanism of action of 2-Chloro-4-nitrophenyl maltoheptaoside involves its hydrolysis by α-amylase. The enzyme cleaves the glycosidic bond, releasing 2-chloro-4-nitrophenol, which can be quantitatively measured due to its chromogenic properties . This reaction provides insights into enzyme activity and inhibition, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenyl α-D-maltotrioside: Another substrate used for α-amylase assays, but with a shorter maltooligosaccharide chain.
4-Nitrophenyl α-D-maltoside: Lacks the chloro group and is used in similar enzymatic studies.
Uniqueness
2-Chloro-4-nitrophenyl maltoheptaoside is unique due to its longer maltoheptaose chain, which provides a more comprehensive substrate for studying α-amylase activity compared to shorter analogs . The presence of the chloro group also enhances its chromogenic properties, making it more sensitive in detection assays .
Biological Activity
2-Chloro-4-nitrophenyl maltoheptaoside (CNP-M7) is a synthetic compound that has garnered attention in biochemical research due to its significant biological activity, particularly as a substrate for α-amylase. This compound features a maltoheptaoside backbone, consisting of seven glucose units linked by α(1→4) glycosidic bonds, and is characterized by the presence of a 2-chloro-4-nitrophenyl group. This structural configuration enhances its utility in enzymatic assays, providing a chromogenic signal upon hydrolysis that allows for the quantification of enzyme activity.
The primary biological activity of CNP-M7 involves its hydrolysis by α-amylase, an enzyme responsible for catalyzing the breakdown of starch and glycogen into simpler sugars. The reaction can be summarized as follows:
Upon hydrolysis, p-nitrophenol is released, which can be measured spectrophotometrically, allowing for precise quantification of α-amylase activity. Studies have demonstrated that CNP-M7 exhibits higher sensitivity in amylase assays compared to traditional substrates, yielding approximately 70% of the reaction products contributing to the signal, which is significantly higher than other substrates like 4-nitrophenyl maltoheptaoside .
Comparison with Other Substrates
CNP-M7 has been compared with other similar compounds in terms of sensitivity and specificity for α-amylase assays. The following table summarizes key differences:
Compound Name | Structure Type | Sensitivity | Notes |
---|---|---|---|
This compound | Maltooligosaccharide | High | Superior sensitivity for α-amylase assays |
4-Nitrophenyl maltoheptaoside | Maltooligosaccharide | Moderate | Less sensitive than CNP-M7 |
2-Chloro-4-nitrophenyl maltopentaoside | Maltooligosaccharide | Low | Shorter chain length; specific enzyme assays |
2-Chloro-4-nitrophenyl maltotrioside | Maltooligosaccharide | Moderate | Suitable for direct amylase measurements |
CNP-M7's unique structure contributes to its stability and sensitivity, making it a preferred choice in clinical diagnostics for measuring α-amylase activity in serum and urine .
Clinical Applications
Research has indicated that CNP-M7 is effective in clinical diagnostics, particularly in measuring serum and urinary amylase levels. A study conducted by Henkel et al. (1984) demonstrated that the use of CNP-M7 resulted in a test that was 3.6 times more sensitive than traditional methods using other substrates . The optimal conditions for testing included:
- Buffer : Potassium phosphate (pH 7.2)
- Enzyme Source : Human pancreatic and salivary α-amylase
- Detection Wavelength : 405 nm
- Sample/Reagent Ratio : Between 0.02 and 0.01
The results indicated high precision with within-run coefficients of variation (CV) ranging from 0.6% to 1.6% and between-run CVs from 0.8% to 3.7% .
Enzyme Kinetics Studies
Further studies involving the kinetics of α-amylase hydrolysis using CNP-M7 have revealed insights into substrate specificity and enzyme behavior under various conditions. For example, research highlighted that CNP-M7 demonstrated minimal effects from pH changes and no lag phase during reaction initiation, indicating its robustness as a substrate .
Comparative Stability Analysis
A comparative analysis of reagent stability showed that CNP-M7 maintained its activity over longer periods compared to other substrates, with a stability duration of up to 21 days at 4°C versus only 2 days for some alternatives . This characteristic enhances its practicality in routine laboratory settings.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H74ClNO38/c49-12-3-11(50(73)74)1-2-13(12)75-42-30(67)23(60)36(15(5-52)77-42)84-44-32(69)25(62)38(17(7-54)79-44)86-46-34(71)27(64)40(19(9-56)81-46)88-48-35(72)28(65)41(20(10-57)82-48)87-47-33(70)26(63)39(18(8-55)80-47)85-45-31(68)24(61)37(16(6-53)78-45)83-43-29(66)22(59)21(58)14(4-51)76-43/h1-3,14-48,51-72H,4-10H2/t14-,15-,16-,17-,18-,19-,20-,21-,22+,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43+,44+,45+,46+,47+,48+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQOUXCAOOCZCY-KAMDTKEASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H74ClNO38 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1308.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90826-64-5 | |
Record name | 2-Chloro-4-nitrophenyl maltoheptaoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090826645 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.